1-(2-Bromo-4-(trifluoromethyl)phenyl)-N,N-dimethylpiperidin-4-amine
Overview
Description
1-(2-Bromo-4-(trifluoromethyl)phenyl)-N,N-dimethylpiperidin-4-amine is an organic compound that features a piperidine ring substituted with a bromine atom and a trifluoromethyl group on the phenyl ring
Preparation Methods
The synthesis of 1-(2-Bromo-4-(trifluoromethyl)phenyl)-N,N-dimethylpiperidin-4-amine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild conditions. Another approach involves the direct introduction of a trifluoromethyl group using a trifluoromethyl active species .
Chemical Reactions Analysis
1-(2-Bromo-4-(trifluoromethyl)phenyl)-N,N-dimethylpiperidin-4-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form new carbon–carbon bonds.
Common reagents used in these reactions include palladium catalysts, boron reagents, and trifluoromethyl active species. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(2-Bromo-4-(trifluoromethyl)phenyl)-N,N-dimethylpiperidin-4-amine has several scientific research applications, including:
Pharmaceuticals: The compound is used as an intermediate in the synthesis of pharmaceutical agents.
Agrochemicals: It is used in the development of agrochemical products for crop protection.
Chemical Research:
Mechanism of Action
The mechanism of action of 1-(2-Bromo-4-(trifluoromethyl)phenyl)-N,N-dimethylpiperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with target molecules, leading to changes in their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(2-Bromo-4-(trifluoromethyl)phenyl)-N,N-dimethylpiperidin-4-amine can be compared with other similar compounds, such as:
2-Bromo-4-(trifluoromethyl)phenylacetonitrile: Used as a pharmaceutical intermediate.
4-Bromo-1-fluoro-2-nitrobenzene: Used in the synthesis of anti-inflammatory agents.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both bromine and trifluoromethyl groups, which confer distinct chemical properties and reactivity.
Properties
IUPAC Name |
1-[2-bromo-4-(trifluoromethyl)phenyl]-N,N-dimethylpiperidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrF3N2/c1-19(2)11-5-7-20(8-6-11)13-4-3-10(9-12(13)15)14(16,17)18/h3-4,9,11H,5-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXKOPMFYXXMUNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCN(CC1)C2=C(C=C(C=C2)C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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